1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves multiple steps, typically starting with the formation of the benzothiazole and thiazole rings. Common synthetic routes include:
Diazo-coupling: This process involves the reaction of aniline derivatives with benzothiazole intermediates.
Knoevenagel condensation: This reaction is used to form the thiazole ring by condensing thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base.
Biginelli reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form the thiazole ring.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate include other benzothiazole and thiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities . Examples include:
2-(2H-1,2,3-triazol-2-yl)benzothiazole: Known for its antimicrobial properties.
4-methyl-2-(2H-1,2,3-triazol-2-yl)thiazole: Studied for its anticancer activities.
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-9-5-4-6-13-14(9)19-17(24-13)20-7-12(8-20)22-16(21)15-10(2)18-11(3)23-15/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKRUWBLVXUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.